

spectroscopic analysis (NMR, IR, MS) for 1-Bromopinacolone characterization

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Compound of Interest

Compound Name: **1-Bromopinacolone**

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Spectroscopic Characterization of 1-Bromopinacolone: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical compounds is paramount. **1-Bromopinacolone**, an alpha-bromo ketone, serves as a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity, therefore, must be rigorously verified. This guide provides a comparative analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **1-Bromopinacolone** and two common alternative alpha-bromo ketones: 3-bromo-2-butanone and 2-bromoacetophenone.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses for **1-Bromopinacolone** and its alternatives, offering a clear comparison of their spectroscopic signatures.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment
1-Bromopinacolone	4.17 (s, 2H, -CH ₂ Br), 1.23 (s, 9H, -C(CH ₃) ₃)[1]
3-Bromo-2-butanone	4.41 (q, 1H, J=6.8 Hz, -CHBr), 2.38 (s, 3H, -COCH ₃), 1.78 (d, 3H, J=6.8 Hz, -CH(Br)CH ₃)
2-Bromoacetophenone	7.97 (d, 2H, Ar-H), 7.60-7.45 (m, 3H, Ar-H), 4.45 (s, 2H, -CH ₂ Br)

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm / Assignment
1-Bromopinacolone	206.0 (C=O), 44.5 (-C(CH ₃) ₃), 35.0 (-CH ₂ Br), 26.5 (-C(CH ₃) ₃)
3-Bromo-2-butanone	201.0 (C=O), 43.0 (-CHBr), 27.0 (-COCH ₃), 19.0 (-CH(Br)CH ₃)
2-Bromoacetophenone	191.0 (C=O), 134.0 (Ar-C), 133.5 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 31.0 (-CH ₂ Br)

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm ⁻¹) / Functional Group
1-Bromopinacolone	~1720 (C=O stretch), ~1280 (C-Br stretch)
3-Bromo-2-butanone	~1715 (C=O stretch), ~1250 (C-Br stretch)
2-Bromoacetophenone	~1690 (C=O stretch, conjugated), ~1270 (C-Br stretch), ~3060 (Ar C-H stretch)[2]

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Key m/z values / Fragment Assignment
1-Bromopinacolone	178/180 ($[\text{M}]^+$, Br isotopes), 121/123 ($[\text{M}-\text{C}(\text{CH}_3)_3]^+$), 57 ($[\text{C}(\text{CH}_3)_3]^+$, base peak) ^[3]
3-Bromo-2-butanone	150/152 ($[\text{M}]^+$, Br isotopes), 107/109 ($[\text{M}-\text{CH}_3\text{CO}]^+$), 71 ($[\text{M}-\text{Br}]^+$), 43 ($[\text{CH}_3\text{CO}]^+$, base peak) ^{[4][5]}
2-Bromoacetophenone	198/200 ($[\text{M}]^+$, Br isotopes), 119 ($[\text{M}-\text{Br}]^+$), 105 ($[\text{C}_6\text{H}_5\text{CO}]^+$, base peak), 77 ($[\text{C}_6\text{H}_5]^+$) ^[6]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Utilize proton decoupling to simplify the spectrum. Key parameters include a 45° pulse width, a relaxation delay of 2.0 seconds, and an accumulation of 1024 scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

Infrared (IR) Spectroscopy

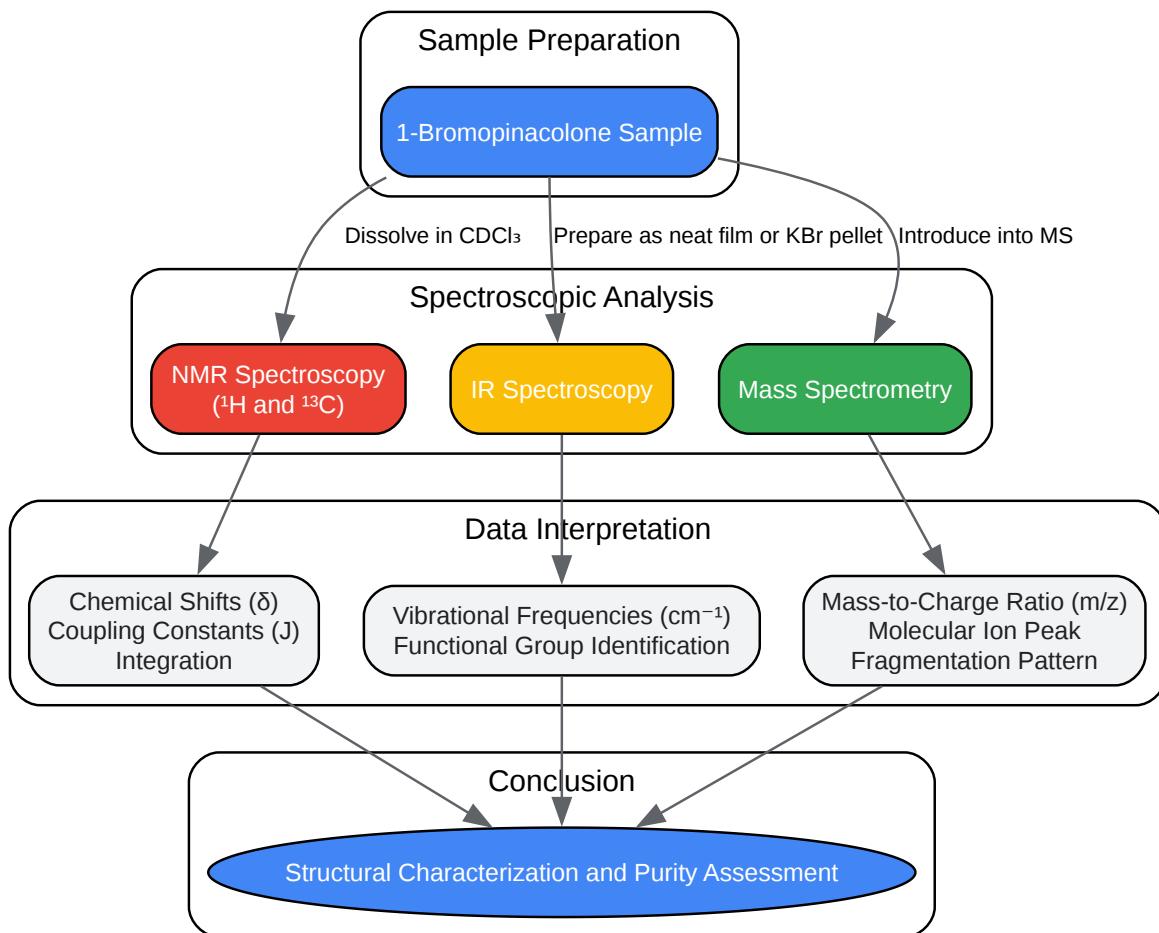
- Sample Preparation: For liquid samples (**1-Bromopinacolone** and 3-bromo-2-butanone), place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. For the solid sample (2-bromoacetophenone), prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
- Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr plates) or a pure KBr pellet.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the analyte in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1-Bromopinacolone**.



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Caption: Workflow for the spectroscopic characterization of **1-Bromopinacolone**.

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